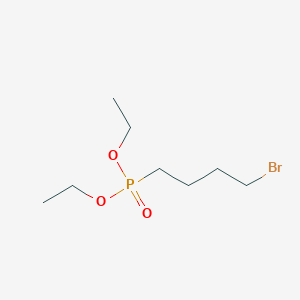

Diethyl 4-bromobutylphosphonate

Übersicht

Beschreibung

Diethyl 4-bromobutylphosphonate is an organophosphorus compound with the molecular formula C8H18BrO3P. It is a colorless to light yellow liquid at room temperature and is known for its applications in organic synthesis and as a building block in various chemical reactions .

Vorbereitungsmethoden

Diethyl 4-bromobutylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with 1,4-dibromobutane. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize the yield and minimize by-products .

Analyse Chemischer Reaktionen

Diethyl 4-bromobutylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphine derivatives.

Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form phosphonic acid derivatives

Common reagents used in these reactions include sodium iodide, bromotrimethylsilane, and various bases and acids depending on the desired transformation . Major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diethyl 4-bromobutylphosphonate is widely used as a precursor for synthesizing various organophosphorus compounds. It serves as a reagent in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols . Its ability to participate in oxidation and reduction reactions further enhances its utility in organic synthesis.

Bioconjugation Techniques

In biological research, this compound acts as a non-cleavable linker for bioconjugation. It facilitates the modification of biomolecules, enabling researchers to create conjugates that can be used in drug delivery systems and targeted therapies . The phosphonate group enhances the stability and solubility of these conjugates in aqueous media.

Medicinal Chemistry

Research has indicated that this compound can be utilized in drug development, particularly for synthesizing phosphonate-based drugs with potential antiviral and antibacterial properties. Its role in modifying drug candidates allows for the exploration of new therapeutic avenues .

Industrial Applications

This compound finds applications in the production of flame retardants and plasticizers. Its chemical properties make it suitable for enhancing the performance of materials used in various industrial applications .

Case Studies and Research Findings

Below are summarized insights from various studies highlighting the applications of this compound:

Wirkmechanismus

The mechanism of action of diethyl 4-bromobutylphosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be displaced by nucleophiles, while the phosphonate group can participate in coordination with metal ions or other electrophilic species . These interactions enable the compound to modify molecular targets and pathways, making it useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Diethyl 4-bromobutylphosphonate can be compared with other similar compounds such as:

Diethyl 4-chlorobutylphosphonate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Diethyl 4-iodobutylphosphonate: Contains an iodine atom, which can influence its reactivity and use in organic synthesis.

Diethyl 4-fluorobutylphosphonate:

Each of these compounds has unique properties and reactivity, making this compound distinct in its applications and usefulness in various fields.

Biologische Aktivität

Diethyl 4-bromobutylphosphonate (DBBP), with the chemical formula C8H18BrO3P and CAS number 63075-66-1, is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom, which serves as a good leaving group in substitution reactions, and a phosphonic acid ethyl ester group. Its molecular weight is 273.1 g/mol, and it is typically presented as a colorless oil with a purity of 95% . The compound's structure allows it to participate in various biochemical processes, making it a candidate for bio-conjugation applications.

Synthesis

The synthesis of DBBP is primarily achieved through the Arbuzov reaction, which involves the reaction of triethyl phosphite with 1,4-dibromobutane. Recent studies have optimized this reaction to enhance yield and sustainability by using equimolar amounts of reactants under solvent-free conditions at elevated temperatures .

Table 1: Optimization of Reaction Conditions for DBBP Synthesis

| Entry | Reactant | Reaction Time | Yield (%) |

|---|---|---|---|

| 1 | Triethyl phosphite + 1,4-dibromobutane | 4 hours | 70 |

| 2 | Triethyl phosphite + 1,5-dibromopentane | 6 hours | 65 |

| 3 | Triethyl phosphite + 1,6-dibromohexane | 5 hours | 60 |

Inhibition of Enzymes

One of the notable biological activities of DBBP is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Studies have shown that phosphonates, including derivatives like DBBP, can serve as potent AChE inhibitors. The inhibition mechanism often involves covalent bonding with the serine residue in the active site of the enzyme .

Case Study: AChE Inhibition

In a comparative study, DBBP was tested alongside other phosphonates, demonstrating significant inhibitory potency. The kinetic parameters indicated that DBBP had an inhibition constant (K_i) comparable to established inhibitors like paraoxon .

Antimicrobial Activity

DBBP has also been investigated for its antimicrobial properties. Research indicates that phosphonate compounds can exhibit antibacterial effects against various pathogens. The presence of the bromine atom enhances its reactivity and potential efficacy against microbial cells .

Table 2: Antimicrobial Efficacy of DBBP

| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 50 | 15 |

| Staphylococcus aureus | 50 | 18 |

| Pseudomonas aeruginosa | 50 | 12 |

Applications

Given its biological activities, DBBP has potential applications in drug development and materials science. Its ability to act as a non-cleavable linker makes it valuable in bioconjugation strategies for targeted drug delivery systems . Additionally, ongoing research into its role in synthesizing novel compounds suggests that DBBP could lead to advancements in pharmaceutical chemistry.

Eigenschaften

IUPAC Name |

1-bromo-4-diethoxyphosphorylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSFAWDWYVZQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559962 | |

| Record name | Diethyl (4-bromobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63075-66-1 | |

| Record name | Diethyl (4-bromobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.